molecular formula C16H24N2 B3074371 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine CAS No. 1019611-53-0

1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine

Cat. No.: B3074371
CAS No.: 1019611-53-0
M. Wt: 244.37 g/mol
InChI Key: XZYPHSYCKJZEBI-UHFFFAOYSA-N
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Description

1-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is a piperidine derivative characterized by a benzyl group at the 1-position of the piperidine ring and a cyclopropylmethyl substituent on the amine moiety. The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability compared to bulkier or more labile substituents .

Properties

IUPAC Name

1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-4-15(5-3-1)13-18-10-8-16(9-11-18)17-12-14-6-7-14/h1-5,14,16-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYPHSYCKJZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl positions using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, cyclopropylmethyl halides, and various nucleophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted benzyl or cyclopropylmethyl derivatives.

Scientific Research Applications

1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the design and synthesis of new pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-dichlorophenethyl substituent in M22 enhances NEDD8-activating enzyme (NAE) inhibition, showing efficacy in xenograft models .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., dichlorophenyl, thiophenyl) may improve target binding via π-π interactions, while aliphatic groups like cyclopropylmethyl could reduce metabolic degradation due to reduced oxidative susceptibility .

Enzyme Inhibition

  • NAE Inhibitors : M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) inhibits NAE with IC₅₀ values in the low micromolar range, suppressing tumor growth in murine models .
  • Cholinesterase Inhibition : Methoxy-naphthyl-linked derivatives (e.g., compound 10a) exhibit dual cholinesterase inhibition, relevant for Alzheimer’s disease .

Anticancer Activity

  • Apoptosis Induction : Analog 26 (1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine) serves as a precursor to propionamide derivatives, which disrupt microtubule dynamics in cancer cells .

Metabolic Stability

The cyclopropylmethyl group’s rigid, three-membered ring may reduce cytochrome P450-mediated oxidation, enhancing plasma half-life compared to linear alkyl or aromatic substituents .

Biological Activity

1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C16_{16}H22_{22}N
  • CAS Number : 1019611-53-0

This compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Target Interactions

The compound likely interacts with several biological targets:

  • G-protein-coupled receptors (GPCRs) : These receptors are crucial for various signaling pathways and are common targets for therapeutic agents.
  • Cyclooxygenase-2 (COX-2) : Similar compounds have been shown to inhibit COX-2, leading to anti-inflammatory effects.

Mode of Action

This compound may exert its effects through:

  • Covalent modification : This involves forming stable bonds with target proteins, altering their function.
  • Inhibition of inflammatory pathways : By modulating COX-2 and inducible nitric oxide synthase (iNOS) pathways, the compound may reduce inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can reduce the expression of inflammatory markers such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, this compound may also have neuroprotective properties. It could potentially mitigate neuroinflammation and protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that similar piperidine derivatives significantly reduced COX-2 expression in a murine model of inflammation.
Study 2 Investigated the neuroprotective effects of related compounds, showing reduced microglial activation and improved neuronal survival in vitro .
Study 3 Explored the pharmacokinetics of piperidine derivatives, confirming their ability to penetrate the blood-brain barrier effectively .

Q & A

Q. What are the common synthesis routes for 1-benzyl-N-(cyclopropylmethyl)piperidin-4-amine?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • N-Acylation : Reacting a piperidine precursor (e.g., 4-aminopiperidine) with a cyclopropane-containing reagent, followed by benzylation using benzyl halides under basic conditions.
  • Reductive Amination : Condensing a ketone intermediate (e.g., 1-benzylpiperidin-4-one) with cyclopropylmethylamine in the presence of reducing agents like sodium borohydride or titanium(IV) isopropoxide .
  • Purification : Techniques such as column chromatography or recrystallization ensure high purity. Reference to similar compounds in and highlights the adaptability of these methods for structural analogs.

Q. How do the chemical properties of this compound influence its reactivity?

Key properties include:

  • Lipophilicity : The benzyl and cyclopropylmethyl groups enhance membrane permeability, critical for biological studies .
  • Basicity : The piperidine nitrogen (pKa ~10–11) facilitates protonation under physiological conditions, impacting receptor binding.
  • Steric Effects : The cyclopropylmethyl group introduces steric hindrance, potentially reducing off-target interactions. Reactivity in nucleophilic substitution or oxidation reactions depends on these properties, as seen in structurally related piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions or structural impurities. Methodological strategies include:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds.
  • Analytical Validation : Employ HPLC-MS to verify compound purity (>95%) and exclude degradation products .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-benzyl-4-methylpiperidin-4-amine shows antidepressant effects in rodent models ).

Q. What methodologies optimize reaction conditions for synthesizing derivatives of this compound?

Optimization strategies involve:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures enhance reduction efficiency .
  • Catalyst Selection : Titanium(IV) isopropoxide accelerates reductive amination yields by stabilizing imine intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzylation steps. highlights similar optimization for fluorinated analogs, emphasizing reaction condition tailoring.

Q. What are the key challenges in elucidating the mechanism of action of this compound?

Challenges include:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to GPCRs or monoamine transporters, followed by radioligand displacement assays .
  • Off-Target Effects : Employ selectivity panels (e.g., CEREP Psychoactive Drug Screen) to assess interactions with 50+ receptors .
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify metabolites that may confound activity data .

Q. How do structural modifications (e.g., substituent changes) alter the pharmacological profile?

Structural analogs provide insights:

  • Benzyl Group Replacement : Substituting benzyl with pyridyl (e.g., N-(4-pyridin-2-ylbenzyl) derivatives) reduces CNS penetration but enhances peripheral target engagement .
  • Cyclopropylmethyl vs. Methyl : The cyclopropyl group increases metabolic resistance compared to methyl, as shown in cytochrome P450 inhibition assays .
  • Quaternary Nitrogen Derivatives : Adding a methyl group to the piperidine nitrogen (e.g., N-benzyl-N-methyl analogs) enhances dopamine receptor affinity by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.